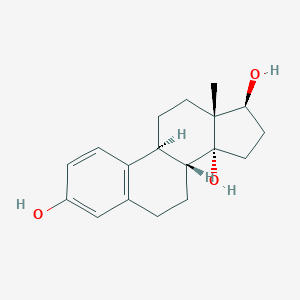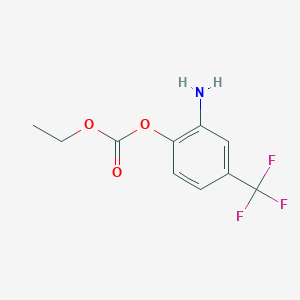
2-Amino-4-trifluoromethylphenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-trifluoromethylphenyl ethyl carbonate, also known as A-769662, is a small molecule compound that has been identified as an activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and activation of this protein has been shown to have potential therapeutic benefits in a range of diseases, including type 2 diabetes, obesity, and cancer.
Mécanisme D'action
2-Amino-4-trifluoromethylphenyl ethyl carbonate activates AMPK by binding to the γ subunit of the protein. This leads to conformational changes that allow the α subunit to be phosphorylated by upstream kinases. Phosphorylation of the α subunit leads to activation of AMPK and downstream signaling pathways that regulate cellular energy metabolism.
Effets Biochimiques Et Physiologiques
Activation of AMPK by 2-Amino-4-trifluoromethylphenyl ethyl carbonate has been shown to have a range of biochemical and physiological effects. These include increased glucose uptake and oxidation, increased fatty acid oxidation, increased mitochondrial biogenesis, and decreased lipogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate in lab experiments is that it is a potent and selective activator of AMPK. This allows for precise control of AMPK activity in cellular and animal models. However, one limitation of using 2-Amino-4-trifluoromethylphenyl ethyl carbonate is that it is a synthetic compound that may have off-target effects. Therefore, it is important to use appropriate controls and validate results using other AMPK activators.
Orientations Futures
There are several future directions for research on 2-Amino-4-trifluoromethylphenyl ethyl carbonate and AMPK activation. One area of interest is the role of AMPK in cancer metabolism and the potential for AMPK activators as cancer therapeutics. Another area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Finally, the role of AMPK in aging and age-related diseases is an emerging area of research that may have important implications for human health.
Méthodes De Synthèse
The synthesis of 2-Amino-4-trifluoromethylphenyl ethyl carbonate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-amino-4-trifluoromethylphenol with ethyl chloroformate to form the corresponding carbonate ester. This intermediate is then reacted with methylamine to form the final product, 2-Amino-4-trifluoromethylphenyl ethyl carbonate. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
2-Amino-4-trifluoromethylphenyl ethyl carbonate has been widely used in scientific research to study the role of AMPK in various cellular processes. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-Amino-4-trifluoromethylphenyl ethyl carbonate has also been shown to have potential therapeutic benefits in animal models of type 2 diabetes, obesity, and cancer.
Propriétés
Numéro CAS |
19420-45-2 |
|---|---|
Nom du produit |
2-Amino-4-trifluoromethylphenyl ethyl carbonate |
Formule moléculaire |
C10H10F3NO3 |
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)17-8-4-3-6(5-7(8)14)10(11,12)13/h3-5H,2,14H2,1H3 |
Clé InChI |
VEACMVSUSKECKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
SMILES canonique |
CCOC(=O)OC1=C(C=C(C=C1)C(F)(F)F)N |
Synonymes |
[2-amino-4-(trifluoromethyl)phenyl] ethyl carbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



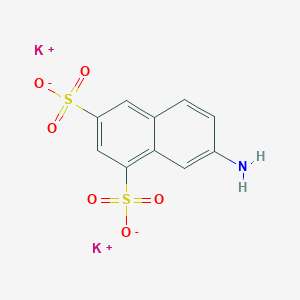
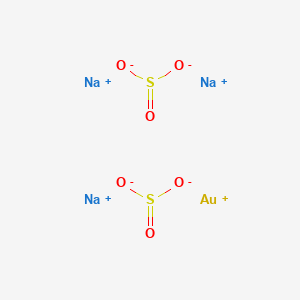
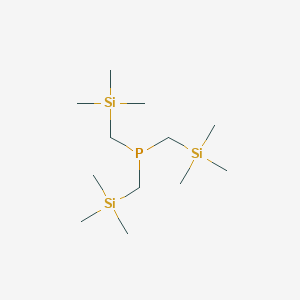
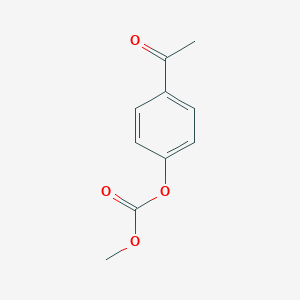
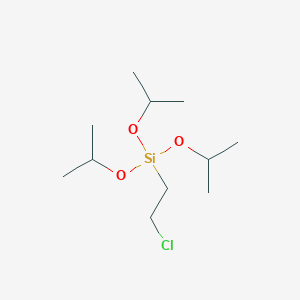
![[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea](/img/structure/B96063.png)
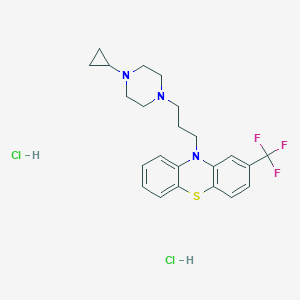
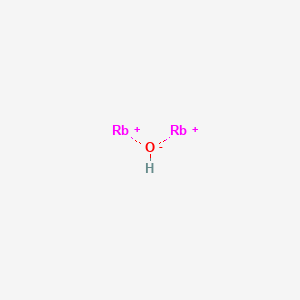
![2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate](/img/structure/B96069.png)
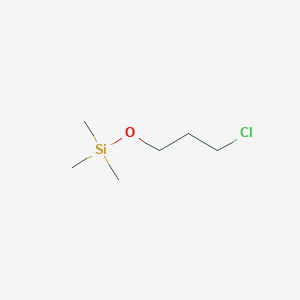
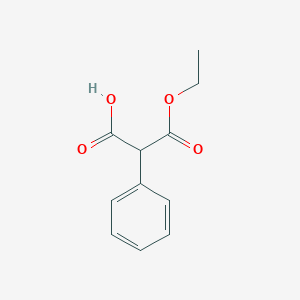
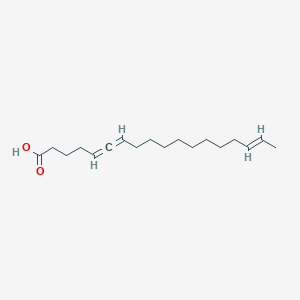
![2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol](/img/structure/B96075.png)
